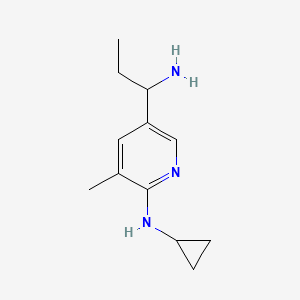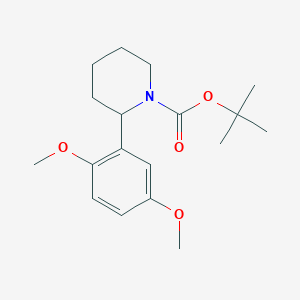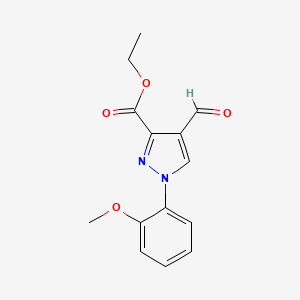
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and a methoxyphenyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 4-formyl-1-(2-substituted phenyl)-1H-pyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-formyl-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4-formyl-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Ethyl 4-formyl-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
1364523-65-8 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
ethyl 4-formyl-1-(2-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-6-4-5-7-12(11)19-2/h4-9H,3H2,1-2H3 |
Clave InChI |
SIASNOOUTFUCHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


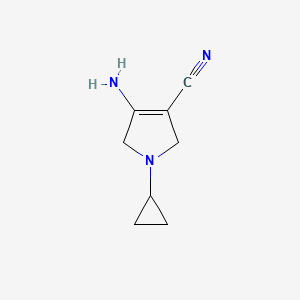
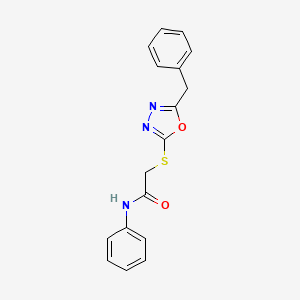


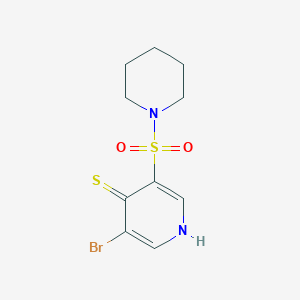



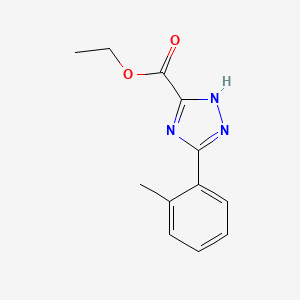


![Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11802436.png)
